molecular formula C21H20N2O3 B5558382 N-(1,2-dihydro-5-acenaphthylenyl)-N'-(3,4-dimethoxyphenyl)urea

N-(1,2-dihydro-5-acenaphthylenyl)-N'-(3,4-dimethoxyphenyl)urea

Cat. No. B5558382
M. Wt: 348.4 g/mol
InChI Key: IXTOVOHZVAMZKL-UHFFFAOYSA-N
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Description

Urea derivatives are widely studied for their diverse biological activities and applications in various fields. These compounds are known for their unique hydrogen bonding capabilities, which make them crucial in drug-target interactions, showcasing a broad range of bioactivities (Jagtap et al., 2017).

Synthesis Analysis

The synthesis of urea derivatives often involves specific reactions that allow for the introduction of various functional groups, enhancing their chemical diversity and potential applications. A review on the synthesis methods for urea highlights the versatility and efficiency of different synthesis routes, including the slow release method with NaOH and fly ash ingredients as an effective approach (Pradana et al., 2021).

Molecular Structure Analysis

The molecular structure of urea derivatives, including hydrogen bonding capabilities, plays a significant role in their bioactivity. These structures are often analyzed using spectroscopic methods to understand their interaction with biological targets and their mechanism of action within various biological systems.

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, contributing to their broad application spectrum. The unique reactivity of urea compounds with other chemical entities allows for the creation of complex molecules with specific properties and functions. Their ability to inhibit urease, an enzyme catalyzing the hydrolysis of urea, is particularly noted in the development of potential drugs for treating infections caused by Helicobacter pylori and other bacteria (Kosikowska & Berlicki, 2011).

Scientific Research Applications

Molecular and Material Chemistry Applications

Research into derivatives of urea, particularly those with aromatic substitutions similar to N-(1,2-dihydro-5-acenaphthylenyl)-N'-(3,4-dimethoxyphenyl)urea, has highlighted their significant potential in molecular and material chemistry. A study by Ricks et al. (2004) explored an N,N′-diphenyl urea as a model system for understanding the aggregation phenomena in poly(phenyleneethynylenes) (PPEs), demonstrating the compound's ability to mimic the aggregated and unaggregated states of PPEs through structural modifications, which significantly affected its fluorescence quantum yield (Ricks, Shimizu, Smith, Bunz, & Shimizu, 2004). This research indicates the potential of similar urea compounds in the development of advanced materials with tunable optical properties.

Biostimulant and Fertilizer Efficiency

In agricultural research, urea-based compounds have been investigated for their role in enhancing the efficiency of fertilizers and as components of biostimulants. Souza, Rosen, and Venterea (2019) conducted a study on various additives, including urea derivatives, to assess their effects on nitrogen-intensive crops like potatoes. The study aimed to improve agronomic performance and reduce nitrogen losses, comparing the efficacy of biostimulants and inhibitors. This research underlines the importance of urea derivatives in developing sustainable agricultural practices by optimizing fertilizer use and mitigating environmental impacts (Souza, Rosen, & Venterea, 2019).

Environmental Impact Studies

The environmental persistence and impact of urea derivatives, especially those used in personal care products and as pesticides, have been a focus of environmental science. Halden and Paull (2004) developed an analytical method for detecting triclocarban, a polychlorinated phenyl urea compound similar in structure to N-(1,2-dihydro-5-acenaphthylenyl)-N'-(3,4-dimethoxyphenyl)urea, in aquatic environments. Their research addresses the need for sensitive and selective analytical techniques to monitor these compounds' environmental occurrence, highlighting their widespread but underreported presence in water resources (Halden & Paull, 2004).

properties

IUPAC Name

1-(1,2-dihydroacenaphthylen-5-yl)-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-18-11-9-15(12-19(18)26-2)22-21(24)23-17-10-8-14-7-6-13-4-3-5-16(17)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTOVOHZVAMZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2-Dihydroacenaphthylen-5-yl)-3-(3,4-dimethoxyphenyl)urea

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